2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile
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Overview
Description
2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile is an organic compound that features both chlorophenyl and chloropyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 2,6-dichloropyridine under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors, with careful control of temperature and pressure to optimize yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: The chlorophenyl and chloropyridinyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Industry
In industry, the compound might be used in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(2-chloropyridin-3-yl)acetonitrile
- 2-(4-Chlorophenyl)-2-(3-chloropyridin-4-yl)acetonitrile
Uniqueness
The unique combination of chlorophenyl and chloropyridinyl groups in 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)11(8-16)12-2-1-3-13(15)17-12/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYTJBERFHHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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